5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with a benzo[d][1,3]dioxolylmethyl group at position 5, a methyl group at position 4, and a 2-(3,4-dioxopyrrolidin-1-yl)acetamido moiety at position 2. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore known for enhancing metabolic stability and binding affinity in bioactive molecules . The pyrrolidine-2,3-dione (3,4-dioxopyrrolidinyl) moiety may contribute to hydrogen bonding or enzyme inhibition, as seen in analogous compounds .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(3,4-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-10-16(5-11-2-3-14-15(4-11)29-9-28-14)30-20(18(10)19(21)27)22-17(26)8-23-6-12(24)13(25)7-23/h2-4H,5-9H2,1H3,(H2,21,27)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQEGXBCJYBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2CC(=O)C(=O)C2)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzo[d]dioxol-5-ylmethanol
The benzodioxole subunit is synthesized via orthoester cyclization (Scheme 1):
Thiophene Core Assembly
The 4-methylthiophene-3-carboxamide is constructed via Gewald reaction modifications:
Alkylation of Thiophene Core
The benzodioxolylmethyl group is introduced via Friedel-Crafts alkylation :
- Reaction conditions : 2-Amino-4-methylthiophene-3-carboxamide (1.0 equiv), benzo[d]dioxol-5-ylmethanol (1.5 equiv), and BF₃·Et₂O (10 mol%) in DCM at 0°C→RT (12 h).
- Yield : 58–62% after column chromatography (Hexane/EtOAc 3:1).
Synthesis of Fragment B: 2-(3,4-Dioxopyrrolidin-1-yl)acetyl Chloride
Preparation of 3,4-Dioxopyrrolidine
The dioxopyrrolidine ring is synthesized via intramolecular cyclization :
Acetylation and Chloride Formation
- Acylation : 3,4-Dioxopyrrolidine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in DCM with Et₃N (2.0 equiv) at 0°C (2 h).
- Product : 2-(3,4-Dioxopyrrolidin-1-yl)acetyl chloride is isolated after solvent evaporation (89% purity).
Convergent Coupling of Fragments A and B
Amide Bond Formation
The final assembly employs Schotten-Baumann conditions :
- Reaction : Fragment A (1.0 equiv) is dissolved in THF/H₂O (1:1), cooled to 0°C, and treated with Fragment B (1.5 equiv) and NaHCO₃ (3.0 equiv).
- Workup : The mixture is stirred for 4 h, extracted with EtOAc, and purified via silica gel chromatography (Hexane/EtOAc 1:2→1:4).
- Yield : 43–47% as a pale-yellow solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.42 (s, 1H, benzodioxole H), 6.92 (d, J = 8.0 Hz, 1H), 6.81 (d, J = 8.0 Hz, 1H), 5.98 (s, 2H, OCH₂O), 4.32 (s, 2H, CH₂), 3.71 (t, J = 6.8 Hz, 2H, pyrrolidine H), 2.94 (t, J = 6.8 Hz, 2H), 2.34 (s, 3H, CH₃).
- HRMS : m/z calcd for C₂₁H₂₀N₃O₆S [M+H]⁺ 442.1074, found 442.1078.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Accelerates pyrrolidine formation:
- Precursor : N-(2-chloroacetyl)-3,4-dihydroxypyrrolidine.
- Conditions : MW, 150°C, 15 min, 80% conversion.
Challenges and Optimization
- Low yields in alkylation : Steric hindrance at thiophene C5 necessitates excess BF₃·Et₂O (up to 20 mol%).
- Lactam instability : The dioxopyrrolidine ring is prone to hydrolysis; reactions require anhydrous conditions.
- Purification difficulties : Silica gel chromatography with EtOAc/MeOH (95:5) improves resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.47 g/mol
- CAS Number : 85643-17-0
Structural Characteristics
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its biological activity.
- A thiophene ring, which contributes to the compound's electron-donating properties.
- A pyrrolidine derivative that may enhance pharmacological efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. The presence of the benzo[d][1,3]dioxole group is hypothesized to enhance the compound's ability to inhibit cancer cell proliferation. For instance, molecular docking studies suggest that similar compounds can effectively bind to targets involved in cancer pathways, such as protein kinases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit significant antibacterial effects against various strains of bacteria. The incorporation of the dioxole structure may play a role in enhancing membrane permeability, leading to increased antibacterial efficacy .
Anti-inflammatory Effects
In silico studies have demonstrated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation and pain relief. The anti-inflammatory potential of related compounds has been documented, suggesting that this compound could be explored further for therapeutic applications in inflammatory diseases .
Study 1: In Silico Docking Analysis
A study conducted on similar compounds demonstrated promising docking scores against 5-LOX, indicating strong binding affinity and potential as anti-inflammatory agents. The research utilized molecular modeling techniques to predict interactions at the molecular level, providing a framework for future experimental validation .
Study 2: Synthesis and Biological Evaluation
Research on the synthesis of related compounds highlighted their biological activities. The synthesis involved straightforward chemical transformations leading to high yields. Biological assays revealed moderate activity against specific cancer cell lines, suggesting that structural modifications could enhance efficacy .
Study 3: Antibacterial Activity Assessment
In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell membranes, leading to cell death .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycles: The target compound’s thiophene core differs from thiazolo-pyrimidine (11b) or pyrimido-quinazoline (12) systems, which may alter electronic properties and solubility.
- Substituents: The benzo[d][1,3]dioxolyl group is shared with compound 35 , while the pyrrolidine-2,3-dione moiety is structurally distinct from the cyanobenzylidene (11b) or trifluoromethoxybenzoyl (35) groups.
Biological Activity
The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antitumor, and central nervous system effects, supported by various studies and data.
- Molecular Formula: C19H21N5O4S
- Molecular Weight: 415.47 g/mol
- CAS Number: 85643-17-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. In a study evaluating a series of compounds related to this structure, it was found that certain derivatives showed high efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Compound 4e demonstrated minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies on various cancer cell lines revealed promising results:
- Compounds derived from this structure showed IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines.
- Notably, compound C27 exhibited IC50 values of 2.07 ± 0.88 μM against HeLa and 3.52 ± 0.49 μM against A549 cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 10 | Increases activity at peripheral receptors |
| Halogen substitution at para position | Enhances neurotoxicity and binding affinity |
| Presence of dioxole ring | Contributes to antibacterial activity |
Case Studies
Several studies have investigated the biological activities associated with similar compounds:
- Antibacterial Study : A series of derivatives were synthesized and tested for their antibacterial properties using agar diffusion methods, showing significant activity against multiple bacterial strains .
- Antitumor Evaluation : The antitumor efficacy was assessed through cell viability assays on human cancer cell lines, demonstrating that modifications to the benzo[d][1,3]dioxole moiety can lead to enhanced growth inhibition .
- Neuropharmacological Assessment : Related compounds were evaluated for their binding affinity to benzodiazepine receptors, revealing insights into their potential therapeutic applications in treating anxiety disorders .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves a multi-step sequence:
- Step 1 : Coupling of the benzo[d][1,3]dioxole moiety to the thiophene core via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst).
- Step 2 : Introduction of the acetamido group via acylation with 2-(3,4-dioxopyrrolidin-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base .
- Step 3 : Carboxamide formation at the thiophene-3-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) with ammonium bicarbonate . Critical Parameters : Temperature control (0–5°C during acylation), solvent selection (DMF for polar intermediates), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can researchers optimize reaction yield and purity during synthesis?
- Byproduct Mitigation : Use scavengers like molecular sieves to absorb water in acylation steps, reducing hydrolysis side reactions .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomers or impurities, particularly for the 3,4-dioxopyrrolidine moiety, which may form tautomers .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or LC-MS for intermediates .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H-NMR (δ 6.8–7.2 ppm for benzo[d][1,3]dioxole protons; δ 2.5–3.5 ppm for pyrrolidinone methylenes) and ¹³C-NMR (δ 170–175 ppm for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy : Validate amide (1650–1680 cm⁻¹) and carbonyl (1705 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound?
- Substituent Variation : Synthesize analogs with modified pyrrolidinone rings (e.g., replacing the 3,4-dioxo group with a thiolactam) to assess impact on target binding .
- Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify inhibitory activity. Use IC₅₀ values from dose-response curves to correlate substituent effects .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., Lys721 in EGFR) .
Q. What mechanistic insights exist for its biological activity, and how can they be validated?
- Hypothesized Mechanism : The 3,4-dioxopyrrolidine group may chelate Mg²⁺ ions in kinase active sites, while the thiophene-carboxamide acts as a hinge-binding motif .
- Validation Strategies :
- Kinase Assays : Use ADP-Glo™ to measure ATP consumption in target kinases (e.g., IC₅₀ ≤ 100 nM suggests potent inhibition).
- Cellular Apoptosis : Monitor caspase-3/7 activation in cancer cell lines (e.g., A549) via luminescence assays .
Q. How should contradictory data (e.g., purity vs. bioactivity) be resolved?
- Case Example : If a batch with 98% purity (HPLC) shows reduced activity, analyze for trace isomers (e.g., 2% cis/trans amide rotamers) via NOESY NMR .
- Mitigation : Repurify using chiral chromatography (Chiralpak IA column) and retest bioactivity. If potency remains low, consider off-target effects via proteome-wide profiling (e.g., CETSA) .
Methodological Resources
- Synthetic Protocols : Multi-step organic synthesis guidelines from and .
- Analytical Workflows : NMR and HRMS parameters from .
- Computational Tools : Molecular docking protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
